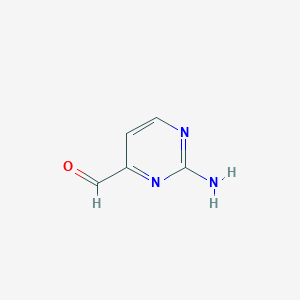

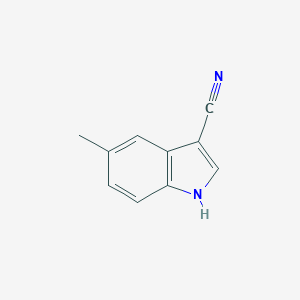

5-Methyl-1H-indol-3-carbonitril

Übersicht

Beschreibung

YKL-05-124 ist ein potenter und selektiver Inhibitor der cyclin-abhängigen Kinase 7 (CDK7). Diese Verbindung hat aufgrund ihrer Fähigkeit, den Zellzyklus zu arretieren und die Genexpression, die von der E2F-Familie von Transkriptionsfaktoren gesteuert wird, zu hemmen, große Aufmerksamkeit erregt. YKL-05-124 zeichnet sich insbesondere durch seine hohe Selektivität für CDK7 gegenüber anderen cyclin-abhängigen Kinasen aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und für potenzielle therapeutische Anwendungen macht .

Wissenschaftliche Forschungsanwendungen

YKL-05-124 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug verwendet, um die Rolle von CDK7 in verschiedenen chemischen Stoffwechselwegen und Reaktionen zu untersuchen.

Biologie: Hilft beim Verständnis der Zellzyklusregulation und der Rolle von CDK7 bei der Genexpression.

Medizin: Wird aufgrund seiner Fähigkeit, den Zellzyklus zu arretieren und das Tumorwachstum zu hemmen, auf sein Potenzial als Therapeutikum in der Krebsbehandlung untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente und therapeutischer Strategien, die auf CDK7 abzielen.

Wirkmechanismus

YKL-05-124 übt seine Wirkung aus, indem es selektiv CDK7, einen wichtigen Regulator des Zellzyklus und der Transkription, hemmt. Durch die kovalente Bindung an das aktive Zentrum von CDK7 verhindert YKL-05-124 die Phosphorylierung von nachgeschalteten Zielmolekülen, was zur Zellzyklusarretierung und zur Hemmung der E2F-gesteuerten Genexpression führt. Dieser Mechanismus ist besonders effektiv in Krebszellen, bei denen die CDK7-Aktivität oft dysreguliert ist .

Wirkmechanismus

Target of Action

5-Methyl-1H-indole-3-carbonitrile, also known as 3-Cyano-5-methylindole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities .

Safety and Hazards

Zukünftige Richtungen

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von YKL-05-124 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorprodukten. Die wichtigsten Schritte umfassen typischerweise:

Bildung der Kernstruktur: Dies beinhaltet den Aufbau des zentralen Gerüsts durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.

Funktionalisierung: Einführung verschiedener funktioneller Gruppen, um die Aktivität und Selektivität der Verbindung zu verbessern. Dies kann Halogenierungs-, Alkylierungs- oder Acylierungsreaktionen umfassen.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation, Chromatographie oder Destillation gereinigt, um den gewünschten Reinheitsgrad zu erreichen.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für YKL-05-124 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen für größere Volumina, die Gewährleistung einer konsistenten Qualitätskontrolle und die Implementierung effizienter Reinigungstechniken, um industrielle Standards zu erfüllen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

YKL-05-124 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern und möglicherweise ihre Aktivität beeinflussen.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu verändern.

Substitution: Dies beinhaltet das Ersetzen einer funktionellen Gruppe durch eine andere, was für die Modifizierung der Eigenschaften der Verbindung nützlich sein kann.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Alkylhalogenide oder Acylchloride.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation ein Keton- oder Aldehydderivat ergeben, während die Substitution neue funktionelle Gruppen einführen kann, die die Aktivität oder Selektivität der Verbindung verbessern.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

THZ1: Ein weiterer CDK7-Inhibitor mit einem ähnlichen Wirkmechanismus, jedoch mit unterschiedlichen Selektivitäts- und Potenzprofilen.

SNS-032: Ein breiterer CDK-Inhibitor, der mehrere cyclin-abhängige Kinasen, einschließlich CDK2, CDK7 und CDK9, angreift.

Flavopiridol: Ein pan-CDK-Inhibitor mit Aktivität gegen CDK1, CDK2, CDK4, CDK6 und CDK9.

Einzigartigkeit von YKL-05-124

YKL-05-124 zeichnet sich durch seine hohe Selektivität für CDK7 gegenüber anderen cyclin-abhängigen Kinasen aus. Diese Selektivität reduziert Off-Target-Effekte und verstärkt sein Potenzial als Therapeutikum. Zusätzlich sorgt seine irreversible Bindung an CDK7 für eine verlängerte Hemmung, was in therapeutischen Situationen von Vorteil sein kann .

Eigenschaften

IUPAC Name |

5-methyl-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-4,6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQYBYFWPOTTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598984 | |

| Record name | 5-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194490-13-6 | |

| Record name | 5-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

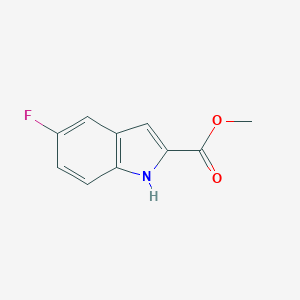

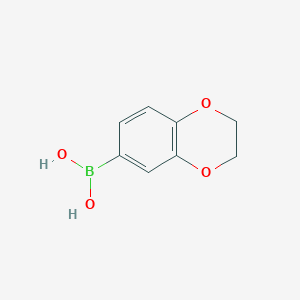

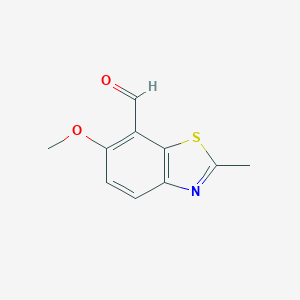

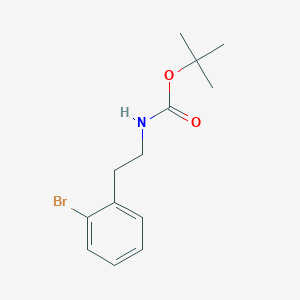

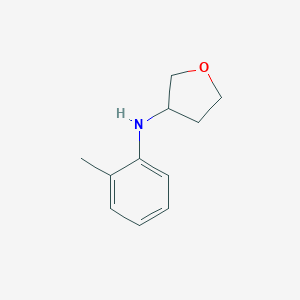

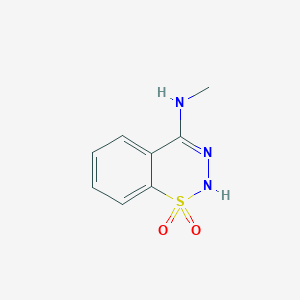

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)

![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)